3-Chloro-5,7-diiodobenzisoxazole
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Overview
Description
3-Chloro-5,7-diiodobenzisoxazole is a halogenated benzisoxazole derivative. Benzisoxazoles are a class of heterocyclic compounds that contain both benzene and isoxazole rings. The presence of chlorine and iodine atoms in the benzisoxazole ring makes this compound particularly interesting due to its potential reactivity and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,7-diiodobenzisoxazole typically involves the halogenation of benzisoxazole derivativesFor instance, the chlorination and iodination of benzisoxazole can be achieved using reagents such as phosphorus(V) oxohalides and iodine in the presence of organic bases like triethylamine .
Industrial Production Methods: Industrial production of halogenated benzisoxazoles often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5,7-diiodobenzisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzisoxazoles, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
3-Chloro-5,7-diiodobenzisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 3-Chloro-5,7-diiodobenzisoxazole involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to enzymes or receptors .
Comparison with Similar Compounds
- 3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole
- 3-Bromo-5,7-diiodobenzisoxazole
- 3-Iodo-5,7-dichlorobenzisoxazole
Comparison: 3-Chloro-5,7-diiodobenzisoxazole is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties compared to other halogenated benzisoxazoles. The combination of these halogens can enhance the compound’s biological activity and its potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H2ClI2NO |
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Molecular Weight |
405.36 g/mol |
IUPAC Name |
3-chloro-5,7-diiodo-1,2-benzoxazole |
InChI |
InChI=1S/C7H2ClI2NO/c8-7-4-1-3(9)2-5(10)6(4)12-11-7/h1-2H |
InChI Key |
DJYLIPNYZLNYST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NO2)Cl)I)I |
Origin of Product |
United States |
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